1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is a complex organic compound that belongs to the class of benzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodiazepine core: This is achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzene ring and a diazepine ring.
Introduction of the triazole ring: This step involves the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes as starting materials.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anxiolytic and sedative agent.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A benzodiazepine used to treat anxiety and panic disorders.
Lorazepam: A benzodiazepine with anxiolytic, sedative, and anticonvulsant properties.
Uniqueness
1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is unique due to its specific chemical structure, which combines a benzodiazepine core with a triazole ring and an ethyl ester group. This unique structure may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
137731-18-1 |
---|---|
Molecular Formula |
C18H22N6O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 4-(1-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N6O2/c1-3-26-18(25)23-10-8-22(9-11-23)16-12-17-21-20-13(2)24(17)15-7-5-4-6-14(15)19-16/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
ZBJWQWIJEKQRFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C(=NN=C4C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.